molecular formula C21H19N3O7S B7681549 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide

4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide

Cat. No.: B7681549
M. Wt: 457.5 g/mol
InChI Key: COAMJSAALDKFCL-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide: is a complex organic compound characterized by its multiple functional groups, including methoxy, nitro, and sulfamoyl groups

Properties

IUPAC Name

4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S/c1-30-17-9-7-15(8-10-17)23-32(28,29)18-5-3-4-16(13-18)22-21(25)14-6-11-20(31-2)19(12-14)24(26)27/h3-13,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAMJSAALDKFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline. This intermediate is then reacted with 3-aminophenylsulfamide to introduce the sulfamoyl group. Finally, the resulting compound is treated with methoxybenzoyl chloride to form the target molecule.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxy and sulfamoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Typical reducing agents include iron and hydrogen gas.

  • Substitution: : Nucleophiles such as hydroxide or alkoxide ions can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, such as 4-methoxy-3-nitroaniline.

  • Substitution: : Hydroxylated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine

In the medical field, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide: can be compared to other compounds with similar functional groups, such as:

  • 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide

  • 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide

  • 4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]nitrobenzene

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